1-(4-Fluorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione
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Overview
Description
1-(4-Fluorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione is a chemical compound that features a fluorophenyl group and a piperidine ring. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione typically involves the reaction of 4-fluorobenzaldehyde with piperidine under specific conditions. The reaction may proceed through a series of steps including condensation, cyclization, and oxidation.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in controlled environments to ensure high yield and purity. The use of catalysts and optimized reaction conditions are common to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione can undergo various chemical reactions including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the ketone group to alcohol.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione involves interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperidine ring can enhance binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione
- 1-(4-Methylphenyl)-2-(piperidin-1-yl)ethane-1,2-dione
Uniqueness
1-(4-Fluorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H14FNO2 |
---|---|
Molecular Weight |
235.25 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-piperidin-1-ylethane-1,2-dione |
InChI |
InChI=1S/C13H14FNO2/c14-11-6-4-10(5-7-11)12(16)13(17)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2 |
InChI Key |
CVVAMTRFPONHBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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